Benfluorex

Descripción general

Descripción

Benfluorex is a chemical compound that was primarily used as an anorectic and hypolipidemic agent. It is structurally related to fenfluramine, a substituted amphetamine. This compound was marketed under the brand name Mediator and was used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . due to its association with severe cardiovascular side effects, particularly heart valve disease, it was withdrawn from the market in 2009 .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Diabetes Management

Benfluorex has been studied extensively for its effects on insulin sensitivity and metabolic control in type 2 diabetes mellitus. Research indicates that chronic treatment with this compound can lead to:

- Reduction in Blood Glucose Levels : Studies have shown that this compound can decrease circulating insulin levels and improve glycemic control by enhancing insulin action in target tissues .

- Lipid Profile Improvement : It has been observed to reduce triglycerides and cholesterol concentrations, contributing to better overall metabolic health .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect |

|---|---|

| Blood Glucose | Decreased |

| Insulin Levels | Decreased |

| Triglycerides | Decreased |

| Cholesterol | Decreased |

1.2 Dyslipidemia Treatment

This compound is also employed in the treatment of dyslipidemia, particularly in patients with metabolic syndrome. Its mechanism involves modulation of glucoregulatory hormones which enhances hepatic sensitivity to insulin and reduces lipid availability in the liver and muscles .

Safety Concerns

Despite its therapeutic benefits, this compound has been linked to serious cardiovascular side effects, particularly valvular heart disease.

2.1 Case-Control Studies

A notable case-control study revealed a significant association between this compound use and unexplained mitral regurgitation:

- Study Findings : Among patients with unexplained mitral regurgitation, 70% had been exposed to this compound compared to only 5.6% in the control group, yielding an odds ratio of 40.4 for developing valvular heart disease associated with its use .

Table 2: Association Between this compound Use and Valvular Heart Disease

| Group | Exposed to this compound (%) | Odds Ratio (95% CI) |

|---|---|---|

| Patients with Mitral Regurgitation | 70.4% | 40.4 (9.7 - 168.3) |

| Control Group | 5.6% | - |

Regulatory Status and Doping Control

Due to its potential for misuse as a performance-enhancing drug, this compound was added to the World Anti-Doping Agency's list of prohibited substances in 2010. Its metabolites are now routinely screened in doping tests to prevent its use among athletes .

Mecanismo De Acción

Target of Action

Benfluorex is an anorectic and hypolipidemic agent that is structurally related to fenfluramine . It primarily targets the central nervous system (CNS) and has been shown to reduce hepatic gluconeogenesis .

Mode of Action

It is known to decrease acetyl-coa concentration, which in turn would reduce pyruvate carboxylase activity and release its inhibitory effect on pyruvate dehydrogenase . It also decreases both the ATP-to-ADP and the NAD±to-NADH ratios, leading to a reduced gluconeogenic flux at the level of 3-phosphoglycerate kinase and GAPDH .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces β-oxidation rates and ketogenesis . It also decreases gluconeogenesis from lactate/pyruvate .

Result of Action

This compound administration results in decreased lipid peroxidation and MPO activity while increasing non-enzymatic antioxidant and NOx levels . These results suggest that this compound treatment positively affects lipid peroxidation and non-enzymatic antioxidant status of the brain during diabetes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, diet and exposure to toxins can affect adipocyte differentiation and function, inflammation and oxidative stress, the gut microbiome, energy metabolism, and glucose homeostasis . .

Análisis Bioquímico

Cellular Effects

Benfluorex has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be structurally related to fenfluramine , suggesting that it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

The synthesis of benfluorex involves several steps:

Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-(trifluoromethyl)phenylpropan-2-amine.

Reaction Conditions: This intermediate is then reacted with ethyl benzoate in the presence of a suitable catalyst to form this compound.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Benfluorex undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of this compound can lead to the formation of its amine derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoate esters.

Comparación Con Compuestos Similares

Benfluorex is structurally and pharmacologically similar to several other compounds:

Fenfluramine: Both this compound and fenfluramine are substituted amphetamines with anorectic properties. this compound has a different metabolic profile and was primarily used for its hypolipidemic effects.

Dexfenfluramine: Similar to fenfluramine, dexfenfluramine is another substituted amphetamine with anorectic effects. This compound differs in its additional hypolipidemic properties.

Norfenfluramine: This is a common metabolite of both fenfluramine and this compound, sharing similar pharmacological effects.

This compound’s uniqueness lies in its dual action as both an anorectic and hypolipidemic agent, which distinguished it from other related compounds.

Actividad Biológica

Benfluorex, a derivative of fenfluramine, was primarily developed for managing obesity in diabetic patients and dyslipidemia. It has been associated with various biological activities, particularly its effects on glycemic control and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated risks.

This compound exhibits several mechanisms that contribute to its biological activity:

- Insulin Sensitivity Improvement : Research indicates that this compound enhances insulin action through multiple pathways. It reduces circulating insulin levels while lowering blood glucose, triglycerides, and cholesterol concentrations. This multifactorial mode of action includes:

- Glycemic Control : Clinical studies have demonstrated that this compound significantly lowers A1C levels in patients with type 2 diabetes. In a randomized controlled trial, this compound reduced A1C from 8.34% to 7.52%, compared to an increase in the placebo group .

- Lipid Metabolism : this compound has lipid-lowering properties, which enhance its utility in metabolic syndrome management. It decreases gluconeogenesis by inhibiting β-oxidation, differentiating its action from other antidiabetic agents like metformin .

Case Studies and Clinical Trials

- Efficacy in Type 2 Diabetes : In a study involving patients with type 2 diabetes, this compound was shown to achieve significant reductions in fasting plasma glucose (FPG) and A1C levels compared to placebo. The mean adjusted difference for FPG was −1.65 mmol/L (P < 0.001) after 18 weeks .

- Valvular Heart Disease Association : A notable concern regarding this compound is its association with valvular heart disease. A case-control study reported that 70% of patients with unexplained mitral regurgitation had previously used this compound, with an odds ratio of 40.4 (95% CI 9.7 to 168.3) indicating a strong correlation between the drug and cardiac complications .

Summary of Clinical Findings

| Study Type | Outcome Measure | This compound Group | Placebo Group | P-Value |

|---|---|---|---|---|

| Randomized Controlled Trial | A1C Reduction | -1.01% | +0.19% | <0.001 |

| Case-Control Study | Mitral Regurgitation Odds | 70% | 5.6% | <0.001 |

Safety Profile and Adverse Effects

While this compound has shown efficacy in managing diabetes and obesity, it is also linked to serious cardiovascular risks:

- Cardiac Valve Regurgitation : There have been multiple reports linking this compound to severe aortic and mitral regurgitation, as well as pulmonary arterial hypertension (PAH). Patients exposed to this compound exhibited significant cardiovascular complications, necessitating careful monitoring .

- Regulatory Actions : Due to the adverse effects associated with its use, particularly cardiovascular complications, this compound has faced regulatory scrutiny and is no longer marketed in several countries including Canada and the United States .

Propiedades

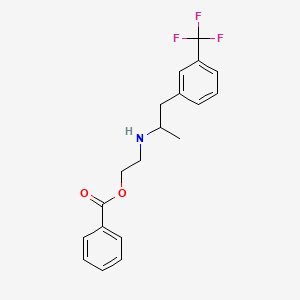

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAVTWRYCDNHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23642-66-2 (hydrochloride) | |

| Record name | Benfluorex [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048471 | |

| Record name | Benfluorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-78-0 | |

| Record name | Benfluorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23602-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluorex [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluorex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfluorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfluorex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLUOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403FO0NQG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.